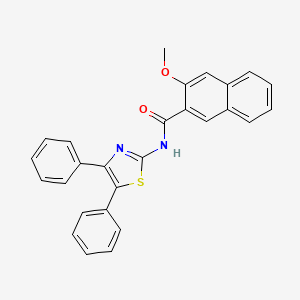

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-methoxynaphthalene-2-carboxamide

Description

Properties

IUPAC Name |

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-methoxynaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N2O2S/c1-31-23-17-21-15-9-8-14-20(21)16-22(23)26(30)29-27-28-24(18-10-4-2-5-11-18)25(32-27)19-12-6-3-7-13-19/h2-17H,1H3,(H,28,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNRVVECAUSSSBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-methoxynaphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable precursor, such as a substituted benzaldehyde, with thioamide under acidic conditions.

Coupling with Naphthalene Derivative: The thiazole intermediate is then coupled with a naphthalene derivative, such as 3-methoxynaphthalene-2-carboxylic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Final Amidation: The final step involves the formation of the carboxamide bond, typically achieved by reacting the carboxylic acid derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

Reduction: Reduction reactions can target the thiazole ring or the carboxamide group, potentially leading to the formation of amines or thioethers.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines or thioethers.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-methoxynaphthalene-2-carboxamide: has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.

Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Industrial Applications: Potential use in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism by which N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-methoxynaphthalene-2-carboxamide exerts its effects involves:

Molecular Targets: It can bind to specific proteins or enzymes, altering their activity.

Pathways Involved: The compound may interfere with cellular signaling pathways, leading to effects such as apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Similar Compounds

- N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide

- N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-naphthamide

- N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-hydroxybenzamide

Uniqueness

- Structural Features : The presence of both a thiazole ring and a naphthalene ring in the same molecule is relatively unique, providing a combination of electronic and steric properties that can be fine-tuned for specific applications.

- Functional Groups : The methoxy and carboxamide groups offer additional sites for chemical modification, enhancing the compound’s versatility in research and industrial applications.

Biological Activity

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-methoxynaphthalene-2-carboxamide is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 436.52 g/mol. Its structure includes a thiazole ring and a methoxynaphthalene moiety, contributing to its diverse biological activities. The presence of functional groups such as the amide group (-CONH-) and methoxy group (-OCH₃) enhances its reactivity and interaction with biological targets.

Interaction with Biological Targets

Research indicates that this compound may interact with various enzymes and receptors. Techniques such as molecular docking studies have been employed to predict its binding affinities. These interactions are crucial for understanding the compound's therapeutic potential.

Biological Activities

The biological activities of this compound can be categorized as follows:

1. Anticancer Activity

- Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown selective toxicity in melanoma cells, indicating potential as an alternative chemotherapeutic agent .

2. Antimicrobial Properties

- Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may possess similar effects against bacterial and fungal pathogens.

3. Anti-inflammatory Effects

- Compounds with thiazole rings are often associated with anti-inflammatory properties. The unique structure of this compound may enhance such effects compared to other thiazole derivatives.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented in the table below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-methylphenyl)-3-methoxynaphthalene-2-carboxamide | Similar naphthalene structure with a methyl group | Anticancer properties |

| N-(4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide | Chlorine substituent on phenyl ring | Antimicrobial activity |

| 4,5-Diphenylthiazole | Core thiazole structure without naphthalene | Anti-inflammatory effects |

The unique combination of both thiazole and naphthalene components in this compound may enhance its biological activity compared to other compounds lacking one of these moieties.

Case Studies and Research Findings

Several studies have documented the biological effects of compounds related to thiazoles and naphthalenes:

- Anticancer Studies : In vitro assays revealed that derivatives similar to this compound induced cell cycle arrest in melanoma cells and exhibited selective cytotoxicity compared to normal cells .

- Antimicrobial Assays : Research on structurally related compounds has shown promising results against various bacterial strains, suggesting that this compound could also be effective against microbial infections.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for high yield?

The synthesis of this thiazole-carboxamide derivative typically involves:

- Stepwise functionalization : Reacting chloroacetyl intermediates with amines or sulfur-containing reagents under reflux in polar aprotic solvents (e.g., acetonitrile or DMF) to form the thiazole core .

- Cyclization : Using iodine and triethylamine in DMF to facilitate ring closure, with reaction times optimized between 1–6 hours to balance yield and purity .

- Purification : Recrystallization from ethanol or methanol is critical to achieve >95% purity. Yield optimization often requires precise temperature control (50–80°C) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

- ¹H/¹³C NMR : Essential for confirming substituent positions on the thiazole and naphthalene rings. Aromatic proton signals in the δ 7.0–8.5 ppm range and methoxy groups at δ ~3.9 ppm are diagnostic .

- FT-IR : Carboxamide C=O stretches (~1650 cm⁻¹) and thiazole C=N vibrations (~1550 cm⁻¹) validate functional groups .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns, with deviations <2 ppm indicating purity .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure inform supramolecular interactions?

- Graph-set analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., D–H⋯A motifs) into discrete (e.g., R₂²(8)) or infinite patterns. This reveals how intermolecular interactions stabilize crystal packing .

- Directionality : Use crystallographic software (e.g., Mercury) to measure bond angles and distances. For example, O–H⋯N interactions (2.6–2.8 Å) between the methoxy group and thiazole nitrogen may dominate .

Q. What methodologies validate crystallographic data for this compound, particularly with structural anomalies?

- SHELXL refinement : Iterative least-squares refinement with anisotropic displacement parameters for non-hydrogen atoms. R-factor convergence <5% ensures accuracy .

- Twinned data handling : Use the TWIN/BASF commands in SHELXL to model overlapping reflections in cases of pseudo-merohedral twinning .

- Platon validation : Check for missed symmetry, voids, and incorrect space group assignments .

Q. How should researchers design in vitro antitumor assays, and what controls ensure reproducibility?

- MTT assay protocol : Use adherent cancer cell lines (e.g., NCI-60 panel) with 72-hour exposure. Normalize viability to untreated controls and include cisplatin as a positive control .

- Dose-response curves : Test 10⁻⁴–10⁻⁹ M concentrations in triplicate. Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .

- Mitochondrial toxicity controls : Include tetrazolium reduction inhibitors (e.g., rotenone) to confirm specificity .

Q. How can conflicting biological activity data across studies be resolved?

- Meta-analysis : Compare IC₅₀ values across cell lines (e.g., leukemia vs. solid tumors) to identify lineage-specific efficacy trends .

- Experimental replication : Standardize assay conditions (e.g., serum concentration, passage number) to minimize variability. Cross-validate with alternative assays (e.g., clonogenic survival) .

- Structural validation : Re-examine compound purity (HPLC) and stability (TGA/DSC) to rule out degradation artifacts .

Q. What computational strategies complement SAR studies of derivatives?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions for substitution .

- Molecular docking : Use AutoDock Vina to predict binding modes to targets like tubulin or kinases. Prioritize derivatives with improved docking scores for synthesis .

- QSAR modeling : Train models on logP, polar surface area, and H-bond donor/acceptor counts to predict bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.